molecular formula C9H8O B12527950 3-Methylene-2,3-dihydrobenzofuran

3-Methylene-2,3-dihydrobenzofuran

Cat. No.: B12527950
M. Wt: 132.16 g/mol
InChI Key: OQWIGUYZHFVGCO-UHFFFAOYSA-N
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Description

3-Methylene-2,3-dihydrobenzofuran: is a heterocyclic organic compound that features a benzofuran ring system with a methylene group at the 3-position. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylene-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. The products are purified by washing the crude mixtures with hexanes, bypassing traditional separation methods .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to construct benzofuran rings with fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .

Chemical Reactions Analysis

Types of Reactions: 3-Methylene-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions include substituted benzofurans, ketones, aldehydes, and saturated benzofuran derivatives .

Scientific Research Applications

Chemistry: 3-Methylene-2,3-dihydrobenzofuran is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine: Benzofuran derivatives, including this compound, exhibit significant biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . These compounds are being explored for their potential as therapeutic agents in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and materials science. Its ability to undergo various chemical transformations makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-Methylene-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in biological processes. For example, some benzofuran derivatives have been shown to inhibit enzymes like aldose reductase and cyclooxygenase, which are involved in inflammatory and metabolic pathways . The exact molecular targets and pathways depend on the specific structure and functional groups present in the compound.

Comparison with Similar Compounds

Uniqueness: 3-Methylene-2,3-dihydrobenzofuran is unique due to the presence of the methylene group at the 3-position, which imparts specific reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and enables the synthesis of novel derivatives with potential therapeutic applications .

Properties

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

3-methylidene-1-benzofuran

InChI

InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5H,1,6H2

InChI Key

OQWIGUYZHFVGCO-UHFFFAOYSA-N

Canonical SMILES

C=C1COC2=CC=CC=C12

Origin of Product

United States

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